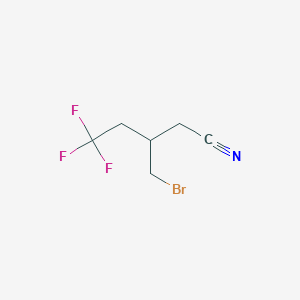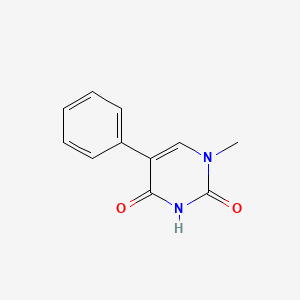
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of amino groups on a benzoic acid derivative. One common method is to start with 2,5-diaminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction progress is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of amide bonds with carboxylic acids or esters using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol.
Coupling: DIC, DMAP, Boc2O.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: 2,5-diaminobenzoic acid.
Coupling: Peptides or amides with protected amino groups.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides where selective protection of amino groups is required.
Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules where protection of functional groups is necessary during multi-step synthesis.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
作用机制
The mechanism of action of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, allowing for selective manipulation of functional groups during synthesis . The compound does not have a specific biological target or pathway but serves as a versatile tool in organic synthesis.
相似化合物的比较
Similar Compounds
2,4-Bis((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with amino groups at different positions.
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: Another positional isomer with similar properties.
N-(tert-butoxycarbonyl)glycine: A simpler Boc-protected amino acid used in peptide synthesis.
Uniqueness
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific positioning of the Boc-protected amino groups, which can influence the reactivity and selectivity in synthetic applications. Its structure allows for the formation of specific peptide sequences and functionalized molecules that may not be achievable with other isomers or simpler Boc-protected compounds.
属性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-10-7-8-12(11(9-10)13(20)21)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) |
InChI 键 |
FCKMPQUBJHMJLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)







